6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organoboron compound that features a quinoline core substituted with a chloro group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 6-chloroquinoline. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 6-chloroquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: this compound-2-boronic acid.
Reduction: 6-hydroquinoline-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
Substitution: 6-substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronate ester functionality but with a benzene core.
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene core.
Uniqueness
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its combination of a quinoline core and a boronate ester, which imparts distinct reactivity and potential biological activity. The presence of the chloro group further enhances its versatility in synthetic applications.
Properties
CAS No. |
1627721-90-7 |
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Molecular Formula |
C15H17BClNO2 |
Molecular Weight |
289.6 |
Purity |
95 |
Origin of Product |
United States |
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